(3-Chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a synthetic organic compound that acts as a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. [] It exhibits a high degree of selectivity for NMDA receptors containing the GluN2C and GluN2D subunits. [, ] This selectivity makes CIQ a valuable tool in neuroscience research for investigating the specific roles of these NMDA receptor subtypes in various physiological processes and neurological disorders.
While the provided abstracts do not detail the specific synthesis of CIQ, they suggest it involves organic synthesis techniques common for constructing tetrahydroisoquinoline scaffolds. [, ] Such techniques may include reactions like the Pictet-Spengler reaction or Bischler-Napieralski reaction, followed by further modifications to introduce the specific substituents present in CIQ.
CIQ acts as a positive allosteric modulator of NMDA receptors containing GluN2C and GluN2D subunits. [, ] Unlike agonists, it does not directly activate the receptor but instead enhances the receptor's response to glutamate, the endogenous agonist. [] Research suggests CIQ exerts its effects through binding to a novel site distinct from the glutamate binding site or other known allosteric sites. [] This binding interaction likely induces conformational changes in the receptor, leading to increased channel open probability and enhanced ion flux upon glutamate binding. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2